molecular formula C10H10N2O4S B7777248 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Cat. No.: B7777248
M. Wt: 254.26 g/mol
InChI Key: FXIGPASFALLPHG-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol . This compound is characterized by the presence of a benzothiazole ring fused with a propanoic acid moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid typically involves the reaction of benzothiazole derivatives with propanoic acid derivatives under controlled conditions. One common method involves the use of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)alanine as a precursor . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives .

Scientific Research Applications

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid apart is its specific combination of the benzothiazole ring with the propanoic acid moiety, which imparts unique chemical properties and biological activities. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-6(10(13)14)11-9-7-4-2-3-5-8(7)17(15,16)12-9/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIGPASFALLPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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